molecular formula C13H14FN5 B2611114 5-Fluoro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine CAS No. 2034553-93-8

5-Fluoro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine

Cat. No.: B2611114
CAS No.: 2034553-93-8
M. Wt: 259.288
InChI Key: TXGVPQFHZGCBTD-UHFFFAOYSA-N
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Description

5-Fluoro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. The compound consists of a pyrimidine ring substituted with a fluorine atom at the 5-position and a piperazine ring attached to a pyridine moiety at the 2-position. This combination of functional groups imparts the compound with distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a halogenated pyrimidine intermediate reacts with piperazine.

    Coupling with Pyridine: The final step involves coupling the piperazine derivative with a pyridine moiety, often facilitated by palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom and other substituents on the pyrimidine ring can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenated intermediates, palladium catalysts for cross-coupling reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated products.

Scientific Research Applications

5-Fluoro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the treatment of neurodegenerative diseases such as Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine is unique due to its combination of a fluorinated pyrimidine core, a piperazine ring, and a pyridine moiety. This unique structure imparts the compound with distinctive chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

5-fluoro-2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN5/c14-11-9-16-13(17-10-11)19-7-5-18(6-8-19)12-3-1-2-4-15-12/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGVPQFHZGCBTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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